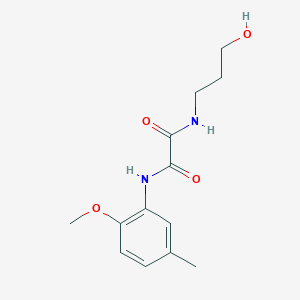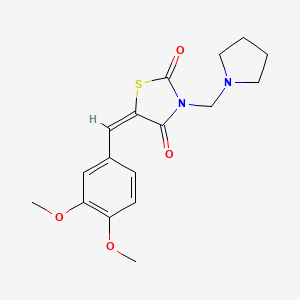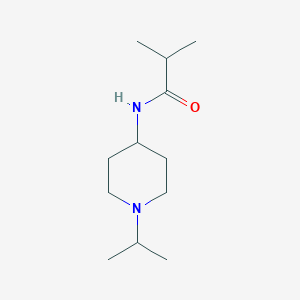
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, also known as HMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMEA is a derivative of the well-known anesthetic drug, lidocaine, and has been found to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
Antioxidant Properties
HMPEA has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Researchers have explored HMPEA’s ability to scavenge free radicals and protect against oxidative stress .
Anti-Inflammatory Effects
Inflammation is a key factor in many chronic diseases. HMPEA has shown anti-inflammatory properties by modulating inflammatory pathways. It may be useful in conditions such as arthritis, neuroinflammation, and cardiovascular diseases .
Cancer Research
HMPEA’s potential in cancer research is promising. Studies suggest that it inhibits cancer cell proliferation and induces apoptosis (programmed cell death). Researchers are investigating its role in specific cancer types, including breast, colon, and prostate cancer .
Neuroprotection
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. HMPEA’s antioxidant and anti-inflammatory properties make it an interesting candidate for neuroprotection. It may help preserve neuronal function and prevent neurodegeneration .
Cardiovascular Health
HMPEA’s vasodilatory effects have implications for cardiovascular health. By relaxing blood vessels, it may improve blood flow and reduce hypertension. Additionally, its antioxidant activity could protect against heart-related oxidative damage .
Metabolic Disorders
Researchers are exploring HMPEA’s impact on metabolic disorders like diabetes and obesity. Its potential to regulate glucose metabolism and lipid profiles makes it relevant in this field .
European Commission. (2024). The 2024 EU Prize for Citizens Science goes to three projects addressing marine pollution, agricultural biodiversity, and mental health. Link
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-4-5-11(19-2)10(8-9)15-13(18)12(17)14-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBEKWOAMVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)


![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)
![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
methyl]amine](/img/structure/B5204163.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)